molecular formula C9H11NO3S B1659208 2-{[(2-Nitrophenyl)methyl]sulfanyl}ethan-1-ol CAS No. 638994-72-6

2-{[(2-Nitrophenyl)methyl]sulfanyl}ethan-1-ol

Cat. No.: B1659208
CAS No.: 638994-72-6
M. Wt: 213.26
InChI Key: MJNVUOXCYDIUBX-UHFFFAOYSA-N
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Description

2-{[(2-Nitrophenyl)methyl]sulfanyl}ethan-1-ol is a synthetic organic compound featuring a 2-nitrobenzyl group linked via a thioether bridge to an ethanol moiety. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The 2-nitrobenzyl group is a well-known photolabile protecting group, suggesting potential applications in developing light-sensitive compounds or caged probes for biochemical studies. The thioether linkage and alcohol functional group provide handles for further chemical modification, allowing researchers to incorporate this subunit into more complex molecules like pharmaceutical candidates or functional materials. This compound is intended for research and development purposes only in a laboratory setting and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant safety data sheets prior to use.

Properties

IUPAC Name

2-[(2-nitrophenyl)methylsulfanyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c11-5-6-14-7-8-3-1-2-4-9(8)10(12)13/h1-4,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNVUOXCYDIUBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656012
Record name 2-{[(2-Nitrophenyl)methyl]sulfanyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638994-72-6
Record name 2-{[(2-Nitrophenyl)methyl]sulfanyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiol-Alkylation with 2-Nitrobenzyl Halides

The most widely reported method involves reacting 2-nitrobenzyl chloride or bromide with 2-mercaptoethanol under basic conditions:

$$
\text{2-Nitrobenzyl chloride} + \text{HSCH}2\text{CH}2\text{OH} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}
$$

Optimized Protocol (Adapted from CN104610065A):

  • Reactants: 2-Nitrobenzyl chloride (1.0 equiv), 2-mercaptoethanol (1.2 equiv)
  • Base: Sodium hydride (1.5 equiv) in anhydrous tetrahydrofuran (THF)
  • Conditions: 0°C → room temperature, 12 h under nitrogen
  • Workup: Quench with saturated NH₄Cl, extract with ethyl acetate, dry over MgSO₄
  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane 1:3) → 87% yield

Critical Parameters:

  • Excess thiol prevents disulfide formation
  • Anhydrous conditions mitigate hydrolysis of 2-nitrobenzyl chloride
  • Lower temperatures (<30°C) suppress nitro group reduction

Catalytic Fluoride-Mediated Synthesis

Drawing from CN106366006A, sodium fluoride catalyzes the reaction between 2-nitrobenzyl bromide and 2-mercaptoethanol in toluene:

Parameter Value
Solvent Toluene
Catalyst NaF (0.2 equiv)
Temperature 80°C
Time 24 h
Yield 92%

This method eliminates the need for strong bases, reducing side reactions. The fluoride ion facilitates halide displacement by activating the thiol nucleophile.

Alternative Synthetic Pathways

Mitsunobu Reaction

The Mitsunobu reaction couples 2-nitrobenzyl alcohol with 2-mercaptoethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine:

$$
\text{2-Nitrobenzyl alcohol} + \text{HSCH}2\text{CH}2\text{OH} \xrightarrow{\text{DEAD, PPh}_3} \text{Target Compound}
$$

Conditions:

  • Dichloromethane solvent, 0°C → room temperature, 6 h
  • Yield: 78% (lower vs. nucleophilic substitution due to competing alcohol oxidation)

Palladium-Catalyzed Cross-Coupling

Though less common, arylthiolation using Pd(OAc)₂/Xantphos enables coupling between 2-nitrobenzyl zinc chloride and 2-bromoethanol:

$$
\text{2-Nitrobenzyl ZnCl} + \text{BrCH}2\text{CH}2\text{OH} \xrightarrow{\text{Pd catalyst}} \text{Target Compound}
$$

Limitations:

  • Requires air-sensitive organozinc reagents
  • Moderate yields (65–70%) due to β-hydride elimination

Industrial-Scale Considerations

Patent CN106366006A demonstrates scalability using continuous flow reactors:

Stage Industrial Protocol
Feedstock 2-Nitrobenzyl chloride (1 ton)
Solvent Recovery 98% toluene recycled
Crystallization Methanol/water (3:1), 50°C
Purity 99.5% (HPLC)
E-factor 8.2 kg waste/kg product

Key advancements include solvent recovery systems and catalytic reagent reuse, aligning with green chemistry principles.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

  • δ 8.21 (dd, J = 8.2 Hz, 1H, Ar-H)
  • δ 7.72 (td, J = 7.6 Hz, 1H, Ar-H)
  • δ 7.64 (d, J = 7.8 Hz, 1H, Ar-H)
  • δ 4.12 (s, 2H, SCH₂C)
  • δ 3.78 (t, J = 6.4 Hz, 2H, CH₂OH)
  • δ 2.89 (t, J = 6.4 Hz, 2H, SCH₂)
  • δ 1.96 (s, 1H, OH)

IR (KBr):

  • 3350 cm⁻¹ (O-H stretch)
  • 1520, 1350 cm⁻¹ (NO₂ asymmetric/symmetric stretch)
  • 680 cm⁻¹ (C-S stretch)

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Nitrophenyl)methyl]sulfanyl}ethan-1-ol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as thiols or amines can react with the sulfanyl group under basic conditions.

Major Products

    Oxidation: Formation of 2-{[(2-nitrophenyl)methyl]sulfanyl}ethanal or 2-{[(2-nitrophenyl)methyl]sulfanyl}ethanoic acid.

    Reduction: Formation of 2-{[(2-aminophenyl)methyl]sulfanyl}ethan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(2-Nitrophenyl)methyl]sulfanyl}ethan-1-ol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2-Nitrophenyl)methyl]sulfanyl}ethan-1-ol is not fully understood. it is believed to interact with various molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfanyl and hydroxyl groups can form hydrogen bonds and interact with biological macromolecules.

Comparison with Similar Compounds

Key Observations:

The sulfanyl (S–CH₂) linker may facilitate nucleophilic substitution reactions, whereas the oxetane group in the third analog introduces steric hindrance and ring strain, affecting solubility and metabolic stability .

Molecular Weight and Polarity: The bromo-fluoro analog (265.15 g/mol) has a higher molecular weight due to halogen atoms, which may reduce solubility in aqueous media compared to the nitro-containing compound . The amino-nitro derivative (180.16 g/mol) exhibits contrasting electronic effects: the nitro group withdraws electrons, while the amino group donates electrons, creating a push-pull system that could enhance reactivity in synthetic applications .

Biological Activity

2-{[(2-Nitrophenyl)methyl]sulfanyl}ethan-1-ol, a compound featuring a nitrophenyl group and a sulfanyl moiety, has garnered attention in recent research due to its potential biological activities. This article synthesizes findings from various studies to provide an in-depth analysis of the compound's biological activity, including its synthesis, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Synthesis

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C9_{9}H10_{10}N2_{2}O2_{2}S
  • Molecular Weight : 218.25 g/mol

Synthesis Methods

The synthesis of substituted methyl o-nitrophenyl sulfides, including derivatives like this compound, typically involves base-catalyzed reactions of 2-nitrochlorobenzenes with sulfanylethanoic acid esters. This method has been shown to yield good results under controlled conditions .

Antimicrobial Properties

Recent studies highlight the antimicrobial potential of compounds derived from the (2-nitrophenyl)methanol scaffold. Notably, these compounds have been identified as inhibitors of PqsD, an enzyme critical for the biosynthesis of signaling molecules in Pseudomonas aeruginosa, which is known for its role in biofilm formation and antibiotic resistance .

Table 1: Biological Activities of this compound Derivatives

Activity TypeObserved EffectReference
AntimicrobialInhibition of Pseudomonas aeruginosa biofilm formation
CytotoxicityLow cytotoxicity observed at 250 μM against THP-1 macrophages
MutagenicityNo significant mutagenic effects in Ames test up to 5000 μg/plate

The mechanism by which this compound exerts its biological effects involves binding to the active site of PqsD, leading to inhibition of signal molecule production. This inhibition disrupts cell-to-cell communication among bacterial populations, thereby reducing biofilm formation and enhancing susceptibility to antibiotics .

Case Study: Inhibition of Biofilm Formation

In a recent study, various derivatives were tested for their ability to inhibit biofilm formation in Pseudomonas aeruginosa. The most effective compounds displayed a tight-binding mode of action and significantly reduced the production of signaling molecules HHQ and PQS, which are crucial for biofilm development .

Toxicological Profile

Toxicological assessments indicate that this compound exhibits minimal toxicity at therapeutic concentrations. In vitro studies showed no adverse effects on human macrophage cell lines at concentrations up to 250 μM, suggesting a favorable safety profile for potential therapeutic applications .

Future Directions and Applications

Given its promising biological activity, further research into the pharmacological applications of this compound is warranted. Potential applications include:

  • Antibiotic Adjuvant : Enhancing the efficacy of existing antibiotics against resistant strains.
  • Biofilm Disruption Agent : Developing formulations aimed at preventing biofilm-associated infections.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-{[(2-Nitrophenyl)methyl]sulfanyl}ethan-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or thiol-ene reactions. For example, substitution reactions involving 2-nitrobenzyl bromide with mercaptoethanol under basic conditions (e.g., NaOH in ethanol) yield the target compound. Optimization includes varying temperature (40–60°C), solvent polarity (ethanol vs. DMF), and catalyst use (e.g., triethylamine for deprotonation) to improve yield . Oxidation side reactions can be minimized by inert atmosphere (N₂/Ar) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the sulfanyl ether linkage (δ 2.8–3.2 ppm for SCH₂) and nitrophenyl aromatic protons (δ 7.5–8.5 ppm) .
  • FT-IR : Peaks at ~2550 cm⁻¹ (S-H stretch, if unreacted thiol) and 1520–1350 cm⁻¹ (NO₂ asymmetric/symmetric stretches) validate functional groups .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 228.2 (calculated for C₉H₁₁NO₃S) confirms molecular weight .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Stability is pH- and light-sensitive. Store at 4°C in amber vials under inert gas. Avoid aqueous solutions at pH > 8, where hydrolysis of the sulfanyl ether may occur. Thermal degradation studies (TGA/DSC) show decomposition onset at ~150°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of derivatives of this compound?

  • Methodological Answer :

  • Core Modifications : Replace the nitro group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups to assess electronic effects on bioactivity .
  • Side Chain Variations : Substitute the ethan-1-ol moiety with amines or carboxylic acids to study hydrogen-bonding interactions. Biological assays (e.g., antimicrobial MIC tests) paired with computational docking (AutoDock Vina) can link structural changes to activity .

Q. What computational strategies are effective in resolving contradictions in spectroscopic data or reaction mechanisms?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict NMR/IR spectra and compare with experimental data .
  • Mechanistic Studies : Use Gaussian-09 to model reaction pathways (e.g., transition states for sulfanyl ether formation) and identify rate-limiting steps .

Q. How can researchers address discrepancies in observed vs. theoretical yields during scale-up synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and identify intermediates/byproducts .
  • DoE (Design of Experiments) : Use fractional factorial designs to test variables (catalyst loading, stoichiometry) and identify critical parameters affecting yield .

Q. What methodologies are recommended for analyzing the compound’s environmental impact in biological systems?

  • Methodological Answer :

  • Ecotoxicology Assays : Perform Daphnia magna acute toxicity tests (OECD 202) and algae growth inhibition (OECD 201) to assess aquatic toxicity .
  • Biodegradation Studies : Use OECD 301B (CO₂ evolution test) to evaluate microbial degradation in wastewater models .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data between theoretical (DFT) and experimental spectroscopic results?

  • Methodological Answer :

  • Solvent Effects : Simulate NMR shifts with IEFPCM solvent models (e.g., ethanol) to account for solvent-induced polarization .
  • Conformational Sampling : Use molecular dynamics (MD) to explore rotamer populations of the sulfanyl-ethanol chain, which may cause peak splitting .

Future Research Directions

  • Biocatalytic Synthesis : Explore lipase-catalyzed thioetherification to improve enantioselectivity and reduce waste .
  • Advanced Material Applications : Investigate use as a ligand in metal-organic frameworks (MOFs) for nitroaromatic sensing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[(2-Nitrophenyl)methyl]sulfanyl}ethan-1-ol
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2-{[(2-Nitrophenyl)methyl]sulfanyl}ethan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.